1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid is a compound that features a benzimidazole ring fused with a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylbenzimidazole with piperidine-4-carboxylic acid under specific conditions to form the desired product . The reaction often requires the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce fully reduced piperidine derivatives .
Scientific Research Applications
1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development .
Comparison with Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Shares the piperidine ring but differs in the substituent groups.
Benzimidazole derivatives: Compounds like 2-substituted benzimidazoles exhibit similar biological activities.
Uniqueness: 1-(1-Methylbenzimidazol-2-yl)piperidine-4-carboxylic acid stands out due to its combined benzimidazole and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-12-5-3-2-4-11(12)15-14(16)17-8-6-10(7-9-17)13(18)19/h2-5,10H,6-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRVUGJDOOWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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